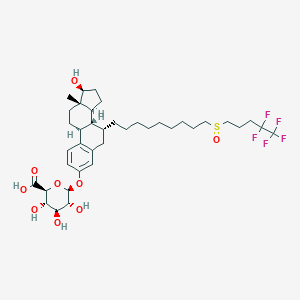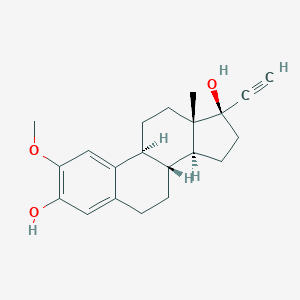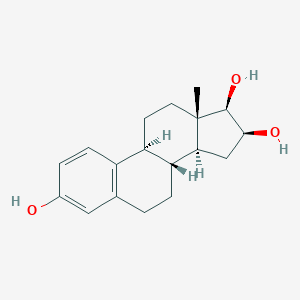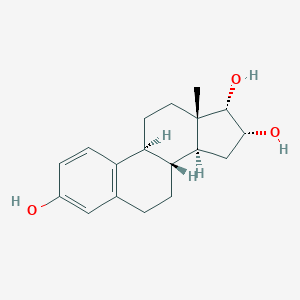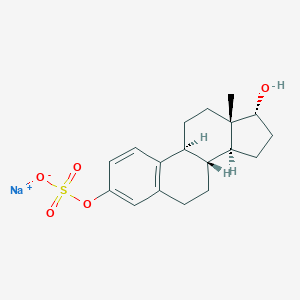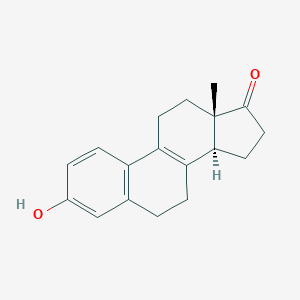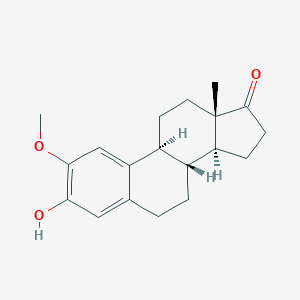
17α-œstradiol
Vue d'ensemble
Description
17alpha-Estradiol, also known as estra-1,3,5(10)-triene-3,17alpha-diol, is a minor and weak endogenous steroidal estrogen. It is the C17 epimer of estradiol and is related to 17beta-estradiol, which is better known simply as estradiol. This compound has approximately 100-fold lower estrogenic potency than 17beta-estradiol . Despite its lower potency, 17alpha-Estradiol has shown preferential affinity for the estrogen receptor alpha over the estrogen receptor beta .
Mécanisme D'action
Target of Action
17alpha-Estradiol, also known as alpha-Estradiol, primarily targets the estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the steroid hormone estrogen . It is involved in the regulation of various biological processes including inflammation, energy metabolism, and aging .
Mode of Action
17alpha-Estradiol binds to and activates ERα, similar to its stereoisomer, 17beta-estradiol . 17alpha-estradiol is considered a nonfeminizing estrogen with reduced affinity for the estrogen receptor compared to 17beta-estradiol . The activation of ERα by 17alpha-Estradiol leads to the modulation of various transcription factors and proteins associated with inflammation and energy metabolism .
Biochemical Pathways
17alpha-Estradiol influences several biochemical pathways. It has been hypothesized to be as effective as 17beta-Estradiol in protecting against oxidative stress and amyloid toxicity, which are key pathways involved in neurodegenerative diseases like Parkinson’s and Alzheimer’s . It also affects metabolic pathways, reducing body mass and adiposity, likely through a reduction in calorie intake . Furthermore, it has been found to modulate leptin signaling, which could have implications for treating age-related metabolic diseases .
Pharmacokinetics
It is known that 17alpha-estradiol is a naturally occurring enantiomer of 17beta-estradiol . It is also known that 17alpha-Estradiol treatment improves metabolic parameters and slows aging in male mice .
Result of Action
The molecular and cellular effects of 17alpha-Estradiol’s action are diverse. It has been shown to reduce inflammation by decreasing markers of inflammation such as Tnf-α and Il-6, and increasing anti-inflammatory markers such as Il-4 and IL-6 receptor . It also reduces body mass and adiposity, likely through a reduction in calorie intake . Furthermore, it has been found to extend lifespan in male mice .
Action Environment
The action of 17alpha-Estradiol can be influenced by various environmental factors. For example, dietary interventions can reverse metabolic declines and slow aging processes, although compliance issues remain paramount due to adverse effects on quality of life
Applications De Recherche Scientifique
17alpha-Estradiol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of estrogenic activity and the development of new estrogenic drugs.
Medicine: 17alpha-Estradiol has been investigated for its potential therapeutic effects, including its ability to improve metabolic parameters and slow aging in male mice.
Analyse Biochimique
Biochemical Properties
17alpha-Estradiol shows preferential affinity for the estrogen receptor alpha (ERα) over the estrogen receptor beta (ERβ) . Although 17alpha-Estradiol is far weaker than 17beta-estradiol as an agonist of the nuclear estrogen receptors, it has been found to bind to and activate the brain-expressed ER-X with a greater potency than that of 17beta-estradiol .
Cellular Effects
17alpha-Estradiol has been shown to decrease lipopolysaccharide (LPS)-induced markers of inflammation Tnf-α and Il-6, and increase the anti-inflammatory markers Il-4 and IL-6 receptor (Il-6ra) in embryonic fibroblast cells . It has also been shown to improve metabolic parameters in male mice .
Molecular Mechanism
17alpha-Estradiol elicits similar genomic binding and transcriptional activation through estrogen receptor alpha (ERα) to that of 17beta-estradiol . The ablation of ERα completely attenuates the beneficial metabolic effects of 17alpha-Estradiol in male mice .
Temporal Effects in Laboratory Settings
17alpha-Estradiol has been shown to reduce body mass, visceral adiposity, and ectopic lipid deposition without decreasing lean mass over time . These declines were associated with reductions in energy intake due to the activation of hypothalamic anorexigenic pathways and direct effects of 17alpha-Estradiol on nutrient-sensing pathways in visceral adipose tissue .
Dosage Effects in Animal Models
17alpha-Estradiol treatment improves metabolic parameters and slows aging in male mice . Human dosing paradigms for the treatment of aging and chronic disease are yet to be established .
Metabolic Pathways
17alpha-Estradiol has been shown to stimulate both oxidative phosphorylation (OxPhos) and glycolytic pathways . It increases the content of several transcription factors associated with mitochondrial biogenesis and OxPhos (p53, PGC1-α) and glycolytic pathways (HIF1-α, c-MYC) .
Subcellular Localization
It has been found to bind to and activate the brain-expressed ER-X with a greater potency than that of 17beta-estradiol, suggesting a potential role in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 17alpha-Estradiol involves several steps, including cyclization, pyrolytic elimination, epoxidation, halogenation, hydrogenation, and hydrolysis reactions. These reactions are typically carried out under controlled conditions to ensure the correct stereochemistry and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of 17alpha-Estradiol may involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for monitoring and optimizing the reaction conditions. This ensures the efficient production of high-purity 17alpha-Estradiol .
Analyse Des Réactions Chimiques
Types of Reactions: 17alpha-Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 17alpha-Estradiol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 17alpha-Estradiol, which may exhibit different biological activities .
Comparaison Avec Des Composés Similaires
17beta-Estradiol: The main circulating and biologically most active form of estrogen.
Estrone: Another naturally occurring estrogen with lower potency than 17beta-Estradiol.
Estriol: A weak estrogen that is primarily produced during pregnancy.
Uniqueness of 17alpha-Estradiol: 17alpha-Estradiol is unique due to its lower estrogenic potency and preferential binding to estrogen receptor alpha. It also exhibits distinct biological activities, such as its ability to activate the brain-expressed estrogen receptor X and its potential therapeutic effects in reducing inflammation and promoting tissue regeneration .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Record name | estradiol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estradiol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020573 | |
| Record name | 17beta-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White powder. | |
| Record name | Estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRADIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/837 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
445.9±45.0 | |
| Record name | Estradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL | |
| Record name | Estradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRADIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page. | |
| Record name | Estradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRADIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ | |
| Record name | ESTRADIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder | |
CAS No. |
17916-67-5, 50-28-2 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | estradiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17beta-Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRADIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRADIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/837 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
178.5 °C, 178-179 °C | |
| Record name | Estradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRADIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRADIOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/837 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While both 17α-estradiol and 17β-estradiol can bind to estrogen receptors (ERs), they display different binding affinities and activate distinct downstream signaling pathways. 17α-estradiol exhibits a preference for a novel membrane-associated ER termed ER-X, which is distinct from the classical nuclear receptors ERα and ERβ. [] Conversely, 17β-estradiol demonstrates higher affinity for ERα and ERβ. []
ANone: Activation of ER-X by 17α-estradiol leads to the stimulation of the MAPK/ERK and phosphatidylinositol 3-kinase-Akt signaling pathways. [, ] These pathways play crucial roles in cell survival, proliferation, differentiation, and plasticity.
ANone: Yes, although 17α-estradiol exhibits lower affinity for ERα and ERβ compared to 17β-estradiol, it can still bind to these receptors and modulate their activity. The specific effects of 17α-estradiol on ERα and ERβ can vary depending on the cell type and context. []
ANone: The molecular formula of 17α-estradiol is C18H24O2, and its molecular weight is 272.38 g/mol.
ANone: Yes, computational studies have explored the binding interactions of 17α-estradiol with estrogen receptors. One study utilized X-ray crystallography and electrostatic potential (ESP) calculations to analyze the binding properties of 17α-estradiol compared to other estrogens, providing insights into its structure-activity relationships. []
ANone: The distinct stereochemistry at the C17 position significantly influences the biological activity of 17α-estradiol compared to its isomer, 17β-estradiol. Although both isomers can interact with ERs, 17α-estradiol exhibits lower estrogenic potency and displays preferential activation of the ER-X signaling pathway. [, , ]
ANone: Research suggests that structural modifications to ring B unsaturated estrogens, which share structural similarities with 17α-estradiol, can influence their binding affinity and selectivity for ERα and ERβ. These findings highlight the potential for developing novel estrogen analogs with tailored pharmacological profiles by targeting specific ER subtypes. []
ANone: Studies in humans and animals demonstrate that 17α-estradiol undergoes extensive metabolism, primarily through conjugation reactions. It can be metabolized to estrone, glucuronide conjugates, and sulfate conjugates, which are subsequently excreted in urine. [, , ]
ANone: While both 17α-estradiol and 17β-estradiol undergo similar metabolic pathways, their pharmacokinetic profiles can differ. Notably, 17α-estradiol does not bind to alpha-fetoprotein or sex hormone-binding globulin (SHBG), the estrogen-binding plasma proteins in developing rodents and primates, respectively. This lack of binding to plasma proteins may influence its distribution and clearance compared to 17β-estradiol. []
ANone: Preclinical studies highlight the neuroprotective potential of 17α-estradiol in various models of neurological disorders. For instance, 17α-estradiol has demonstrated efficacy in reducing infarct size in a rabbit model of ischemic stroke, suggesting potential benefits in mitigating stroke-induced brain damage. [] Furthermore, 17α-estradiol treatment has shown promise in lowering cerebral amyloid-beta levels in a transgenic mouse model of Alzheimer's disease, highlighting its potential as a therapeutic agent for neurodegenerative diseases. []
ANone: Research suggests that 17α-estradiol may exert vasodilatory effects. One study reported that 17β-estradiol, but not 17α-estradiol, stimulated flow-induced vasodilation in isolated small mesenteric arteries from prepubertal female rats. [] These findings indicate a potential role for 17β-estradiol in regulating vascular tone, while the effects of 17α-estradiol in this context require further investigation.
ANone: The long-term safety profile of 17α-estradiol requires further investigation. While some studies suggest potential benefits in specific contexts, a comprehensive understanding of its safety profile, particularly regarding potential adverse effects, necessitates more extensive research.
ANone: Several analytical techniques are used to quantify 17α-estradiol in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for measuring 17α-estradiol levels in biological samples, including urine and wastewaters. [, , ] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying 17α-estradiol and its metabolites in complex matrices, such as wastewater and lagoon samples. []
ANone: Yes, 17α-estradiol is recognized as an environmental contaminant, particularly in areas impacted by agricultural runoff and wastewater discharge. Studies have detected 17α-estradiol in dairy and swine wastes, indicating its presence in agricultural settings. [, ] Furthermore, research has shown that 17α-estradiol can degrade in soil, with microbial activity playing a significant role in its degradation process. []
ANone: Research suggests that 17α-estradiol can be degraded in the environment, particularly in soil. Studies have demonstrated the rapid degradation of 17α-estradiol in non-sterilized soil, highlighting the role of microorganisms in its breakdown. [] Factors such as soil moisture and temperature can influence the degradation kinetics of 17α-estradiol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





